molecular formula C26H22F3N5O5S B11223964 Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11223964
M. Wt: 573.5 g/mol
InChI Key: MUIWXZJPYGESSZ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a nitrophenyl group, a trifluoromethyl group, and a tetrahydrobenzothiophene moiety

Preparation Methods

The synthesis of PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of appropriate precursors to form the tetrahydrobenzothiophene ring.

    Final Coupling and Esterification: The final step involves coupling the pyrazolopyrimidine core with the tetrahydrobenzothiophene moiety and esterification to form the final compound.

Chemical Reactions Analysis

PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolopyrimidine core, using reagents such as halogens or alkylating agents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry:

    Materials Science: The unique structure of the compound makes it a potential candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving nitro and trifluoromethyl groups.

    Industrial Applications: The compound can be used as a precursor in the synthesis of other complex organic molecules, particularly those used in the agrochemical and pharmaceutical industries.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways. The nitrophenyl and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrazolopyrimidine Derivatives: These compounds share the pyrazolopyrimidine core but differ in the substituents attached to the core. Examples include compounds with different aryl or alkyl groups.

    Nitrophenyl Derivatives: These compounds share the nitrophenyl group but differ in the other functional groups attached to the molecule. Examples include nitrophenyl-substituted benzenes or heterocycles.

    Trifluoromethyl Derivatives: These compounds share the trifluoromethyl group but differ in the other functional groups attached to the molecule. Examples include trifluoromethyl-substituted benzenes or heterocycles.

The uniqueness of PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H22F3N5O5S

Molecular Weight

573.5 g/mol

IUPAC Name

propan-2-yl 2-[[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H22F3N5O5S/c1-13(2)39-25(36)22-16-5-3-4-6-19(16)40-24(22)31-23(35)18-12-21-30-17(11-20(26(27,28)29)33(21)32-18)14-7-9-15(10-8-14)34(37)38/h7-13H,3-6H2,1-2H3,(H,31,35)

InChI Key

MUIWXZJPYGESSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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